Levonorgestrel - 797-63-7

Levonorgestrel

Catalog Number: EVT-272655
CAS Number: 797-63-7
Molecular Formula: C21H28O2
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Levonorgestrel is a synthetic progestogen, a class of hormones that exert effects similar to progesterone. [, ] It plays a crucial role in scientific research, particularly in reproductive biology and endocrinology, as a tool to study and manipulate hormonal pathways and their downstream effects.

Classification and Source

Levonorgestrel is classified as a progestogen, specifically a second-generation synthetic derivative of progesterone. It is often used in various contraceptive formulations, including oral contraceptives and intrauterine devices. The compound was first approved for medical use in the 1970s and is recognized by several health organizations, including the World Health Organization, for its effectiveness as an emergency contraceptive .

Synthesis Analysis

The synthesis of levonorgestrel involves several chemical reactions. One notable method uses methoxydienone as a starting material. In this process, methoxydienone reacts with an alkynyllithium ammine complex to form an acetylide intermediate. This intermediate undergoes further transformations to yield levonorgestrel. Key parameters in this synthesis include temperature control and reaction time to ensure high yields and purity .

Another synthesis route involves the reaction of norgestrel, which is a racemic mixture of levonorgestrel's enantiomers. The conversion process typically requires specific catalysts and conditions to favor the formation of the desired isomer .

Molecular Structure Analysis

Levonorgestrel has the chemical formula C21H28O2C_{21}H_{28}O_{2} and an average molecular weight of approximately 312.4458 g/mol. The compound features a steroid backbone typical of progestogens, characterized by four fused carbon rings. Notably, it contains an ethynyl group at position 17 and a methyl group at position 18, which are crucial for its biological activity.

The IUPAC name for levonorgestrel is 17alpha-ethynyl-18-methylestr-4-en-17beta-ol-3-one. Its structural differences from natural progesterone contribute to its higher oral bioavailability (over 90%) compared to progesterone, which has poor absorption due to significant first-pass metabolism .

Chemical Reactions Analysis

Levonorgestrel participates in various chemical reactions primarily related to its metabolism and interactions with biological systems. In vivo, it undergoes extensive metabolism in the liver, involving hydroxylation and conjugation reactions that produce several metabolites. The primary metabolic pathway includes the formation of sulfate and glucuronide conjugates, which are then excreted via urine and feces .

In pharmaceutical formulations, levonorgestrel can interact with excipients during processing. Studies have shown that it can form binary mixtures with various excipients without significant adverse interactions, which is crucial for developing stable pharmaceutical products .

Mechanism of Action

Levonorgestrel acts primarily through its binding to progesterone receptors in target tissues. Its mechanism of action includes:

  1. Inhibition of Ovulation: Levonorgestrel suppresses the release of gonadotropin-releasing hormone from the hypothalamus, leading to decreased luteinizing hormone surges that trigger ovulation.
  2. Thickening of Cervical Mucus: It alters cervical mucus consistency, making it less permeable to sperm.
  3. Endometrial Changes: While some studies suggest potential effects on the endometrium that could hinder implantation, the consensus is that levonorgestrel primarily prevents fertilization rather than affecting post-fertilization processes .

The efficacy of levonorgestrel as an emergency contraceptive is highest when taken before ovulation occurs.

Physical and Chemical Properties Analysis

Levonorgestrel exhibits several notable physical and chemical properties:

  • Bioavailability: Approximately 95% (range 85–100%).
  • Protein Binding: High protein binding (97.5–99%), predominantly to sex hormone-binding globulin.
  • Half-Life: The elimination half-life ranges from 24 to 32 hours.
  • Metabolism: Primarily hepatic metabolism involving CYP3A4 enzymes.
  • Excretion: Approximately 20–67% excreted in urine and 21–34% in feces .

These properties influence its pharmacokinetics and therapeutic applications.

Applications

Levonorgestrel is utilized in various medical contexts:

  1. Contraception: It is a key component in many oral contraceptive pills and intrauterine devices.
  2. Emergency Contraception: Known as "Plan B," it can prevent pregnancy after unprotected intercourse when taken within 72 hours.
  3. Hormone Therapy: Used in combination with estrogen in hormone replacement therapy for menopausal symptoms.
  4. Menstrual Regulation: It can be prescribed for managing menstrual disorders due to its progestogenic effects.
Pharmacological Mechanisms of Action

Progesterone Receptor Agonism and Antagonism Dynamics

Levonorgestrel (LNG) functions primarily as a high-affinity progesterone receptor (PR) agonist. Its binding to cytosolic PRs triggers nuclear translocation and DNA binding, activating progesterone-responsive genes. This agonism suppresses estrogen-driven pathways in reproductive tissues. Notably, LNG exhibits context-dependent antagonism in estrogen-primed environments. In estrogen-induced pituitary prolactinoma models, LNG inhibits tumor growth and prolactin secretion by competing for estrogen binding sites. This effect is fully blocked by the PR antagonist mifepristone (RU486), confirming PR-mediated antagonism [1] [5]. Structural studies reveal that LNG stabilizes helix-12 in the PR ligand-binding domain, adopting a classic agonist conformation. Met909 residue orientation is critical for this stabilization, distinguishing it from antagonists that displace this residue [7].

Table 1: Progesterone Receptor Binding Kinetics of Levonorgestrel

Receptor LigandBinding Affinity (Relative to Progesterone)Functional OutcomeKey Molecular Interaction
Levonorgestrel150%Full AgonismStabilizes H12 via Met909
Progesterone100% (Reference)Full AgonismStandard H12 positioning
Mifepristone120%AntagonismDisplaces Met909/H12
Dihydrotestosterone65%Partial CompetitionCross-reactivity with PR

Androgen Receptor Cross-Reactivity Pathways

LNG demonstrates partial androgenic activity due to structural similarity to testosterone. Binding assays show LNG competes with dihydrotestosterone (DHT) for androgen receptor (AR) binding, though with lower affinity (~50% of DHT). In pituitary tumor models, DHT effectively competes for progestin binding sites, while the AR antagonist hydroxyflutamide shows weak competition [1] [5]. Despite this cross-reactivity, LNG's functional effects on prolactin suppression and pituitary tumor regression remain PR-dependent, as flutamide co-administration fails to reverse LNG's actions. This indicates AR engagement is pharmacologically secondary to PR signaling in most physiological contexts [1].

Hypothalamic-Pituitary-Ovarian Axis Modulation Mechanisms

LNG suppresses ovulation through multi-tiered HPO axis inhibition:

  • Gonadotropin suppression: LNG reduces pituitary sensitivity to gonadotropin-releasing hormone (GnRH), blunting the pre-ovulatory luteinizing hormone (LH) surge. Extended LNG/ethinyl estradiol regimens (84-day cycles) suppress follicular development more effectively than 21-day cycles, with follicular diameter reductions of 40–60% during hormone-free intervals [6].
  • Follicular arrest: Daily LNG administration (30–150 μg) maintains follicle-stimulating hormone (FSH) below 5 IU/L and estradiol <100 pmol/L, preventing dominant follicle selection. Ethinyl estradiol co-administration during hormone-free intervals further suppresses FSH rebound by 70% compared to placebo [2] [6].
  • Delayed ovulation: When administered pre-ovulation, LNG disrupts follicular maturation. However, efficacy decreases near ovulation: LNG given when follicles exceed 18mm diameter fails to prevent rupture in 74–92% of cycles [8].

Table 2: Hormonal Effects of Levonorgestrel-Containing Regimens

Regimen TypeFSH SuppressionLH Surge InhibitionFollicular Rupture RateEvidence Source
Standard cycle (21/7)ModeratePartial26–40% [2]
Extended cycle (84/7)HighNear-complete8–12% [6]
Emergency (1.5mg dose)VariablePre-ovulatory only74–92%* [8]

**When administered with follicles >18mm diameter

Cervical Mucosal Barrier Enhancement Mechanisms

LNG alters cervical mucus through progestogen-dependent biophysical changes:

  • Increased viscosity: LNG upregulates mucin (MUC5B, MUC6) secretion from cervical crypt cells, raising mucus viscosity by 30–50% compared to estrogen-dominant phases.
  • Reduced penetrability: Sperm migration through mid-cycle cervical mucus declines from 25–30 mm/min to <1 mm/min under LNG influence due to dense mucin networks [3] [9].
  • Abnormal biochemical composition: Glycoprotein cross-linking increases, while water content decreases by 15–20%, creating a mesh-like structure impermeable to spermatozoa [3]. These effects occur within 2 hours post-administration and persist for 24 hours, constituting a rapid contraceptive barrier.

Endometrial Receptivity Alteration Hypotheses

The role of LNG in endometrial receptivity remains scientifically contested:

  • Anti-implantation hypothesis: LNG may reduce endometrial glandular activity, stromal decidualization, and pinopode formation. Histological studies show decreased HOXA10 expression—a critical implantation transcription factor—by 60% in LNG-exposed endometrium [4] [9].
  • FIGO consensus: The International Federation of Gynecology and Obstetrics states LNG emergency contraception "cannot prevent implantation of a fertilized egg" based on pharmacokinetic modeling showing insufficient endometrial LNG levels when administered pre-ovulation [4] [8].
  • Clinical evidence: Pregnancy rates after pre-ovulatory LNG exposure align with theoretical ovulation inhibition efficacy (57–93% reduction). Post-ovulation administration shows no significant pregnancy prevention versus controls [8]. This supports the dominant mechanism being pre-fertilization rather than endometrial disruption.

Table 3: Summary of Primary Pharmacological Mechanisms

MechanismBiological EffectFunctional ConsequenceEvidence Strength
Progesterone receptor agonismAlters gene transcriptionOvulation suppressionHigh (in vitro/in vivo)
Androgen receptor cross-reactivityPartial DHT-like bindingLimited clinical relevanceModerate (binding studies)
HPO axis suppressionInhibits GnRH/LH/FSH pulsatilityFollicular development arrestHigh (clinical trials)
Cervical mucus alterationIncreased viscosity & glycoprotein cross-linkingSperm barrier formationHigh (biophysical studies)
Endometrial effectsReduced receptivity biomarkers (HOXA10)Uncertain clinical significanceLow/contested

Compounds Mentioned: Levonorgestrel, Mifepristone (RU486), Dihydrotestosterone, Hydroxyflutamide, Progesterone, Ethinyl Estradiol, GnRH (Gonadotropin-Releasing Hormone), FSH (Follicle-Stimulating Hormone), LH (Luteinizing Hormone), HOXA10 (Homeobox A10), MUC5B (Mucin 5B).

Properties

CAS Number

797-63-7

Product Name

Levonorgestrel

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

WWYNJERNGUHSAO-XUDSTZEESA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Solubility

In water, 1.73 mg/L, temp not stated.
5.83e-03 g/L

Synonyms

18,19-dinorpregn-4-en-20-yn-3-one, 13-ethyl-17-hydroxy-, (17alpha)-(-)-
Capronor
Cerazet
D Norgestrel
D-Norgestrel
duofem
l Norgestrel
l-Norgestrel
Levonorgestrel
Microlut
Microval
Mirena
Norgeston
NorLevo
Norplant
Norplant 2
Norplant-2
Norplant2
Plan B
Vikela

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.